Methyl 2-hydroxyhexacosanoate
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Overview
Description
Methyl 2-hydroxyhexacosanoate is an organic compound that belongs to the class of esters It is derived from hexacosanoic acid, a long-chain fatty acid, and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxyhexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Hexacosanoic acid+MethanolAcid catalystMethyl 2-hydroxyhexacosanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxyhexacosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 2-ketohexacosanoate or hexacosanoic acid.
Reduction: Formation of 2-hydroxyhexacosanol.
Substitution: Formation of 2-chlorohexacosanoate or 2-bromohexacosanoate.
Scientific Research Applications
Methyl 2-hydroxyhexacosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of methyl 2-hydroxyhexacosanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxyhexadecanoate: A shorter-chain analog with similar chemical properties but different biological activities.
Methyl 2-hydroxyoctadecanoate: Another analog with an intermediate chain length, exhibiting distinct physical and chemical characteristics.
Uniqueness
Methyl 2-hydroxyhexacosanoate is unique due to its long carbon chain, which imparts specific physical properties, such as higher melting point and hydrophobicity. These properties make it suitable for specialized applications in various fields, distinguishing it from shorter-chain analogs.
Properties
CAS No. |
72741-91-4 |
---|---|
Molecular Formula |
C27H54O3 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
methyl 2-hydroxyhexacosanoate |
InChI |
InChI=1S/C27H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(28)27(29)30-2/h26,28H,3-25H2,1-2H3 |
InChI Key |
VMEMZIXQMDMKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O |
Origin of Product |
United States |
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